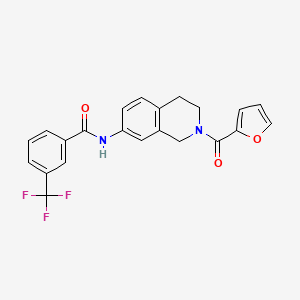

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation

The scientific research on 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-ethylacetamide and its derivatives mainly focuses on their synthesis and evaluation for antitumor activities. A novel approach involved the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to diverse heterocyclic derivatives including thiophene, thiazole, and others. These compounds demonstrated significant inhibitory effects against various human cancer cell lines, highlighting their potential as antitumor agents (H. Shams et al., 2010). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized, showing strong antimicrobial activity and DNA protective ability against oxidative damage, which could be beneficial in cancer treatment strategies (M. Gür et al., 2020).

Anticancer Agent Synthesis

Further research includes the synthesis of new benzothiazole acylhydrazones, with a focus on investigating their probable anticancer activity. These studies are crucial for developing novel anticancer agents, as they provide insights into the synthesis processes and the potential therapeutic benefits of these compounds against various cancer cell lines (Derya Osmaniye et al., 2018).

Protective Group Utilization

The 3,4-dimethoxybenzyl group has been explored as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing the versatility of this compound in synthetic organic chemistry. This research demonstrates the potential for developing new synthetic methodologies that can be applied in the creation of various pharmaceutical agents (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-4-17-15(19)7-12-10-23-16(18-12)22-9-11-5-13(20-2)8-14(6-11)21-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARLUHNSOUHWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-ethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B2784870.png)

![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)

![7-azepan-1-yl-1-ethyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2784873.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2784885.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2784886.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)